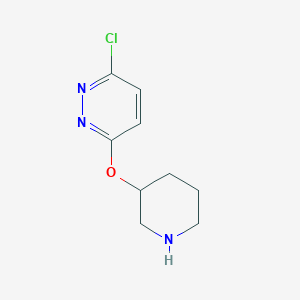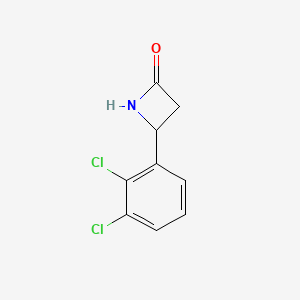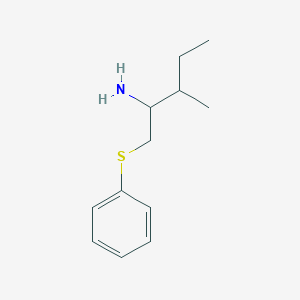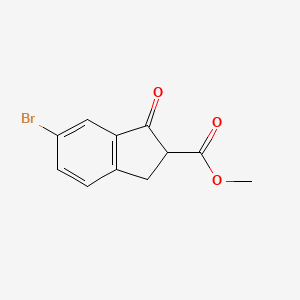![molecular formula C8H15ClN2O2 B13251069 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride](/img/structure/B13251069.png)
6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxaspiro[25]octane-1-carbohydrazide hydrochloride is a chemical compound with the molecular formula C8H15ClN2O2 It is a derivative of oxaspiro compounds, characterized by a spirocyclic structure containing an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride typically involves the reaction of 6-Oxaspiro[2.5]octane-1-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting carbohydrazide is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The carbohydrazide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted carbohydrazides with various functional groups.
Scientific Research Applications
6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Oxaspiro[2.5]octane-1-carboxylic acid
- 6-Oxaspiro[2.5]octane-1-carbohydrazide
Uniqueness
6-Oxaspiro[2.5]octane-1-carbohydrazide hydrochloride is unique due to its spirocyclic structure and the presence of both carbohydrazide and hydrochloride groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H15ClN2O2 |
|---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
6-oxaspiro[2.5]octane-2-carbohydrazide;hydrochloride |
InChI |
InChI=1S/C8H14N2O2.ClH/c9-10-7(11)6-5-8(6)1-3-12-4-2-8;/h6H,1-5,9H2,(H,10,11);1H |
InChI Key |
IGYVHUPSCXRMDW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CC2C(=O)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


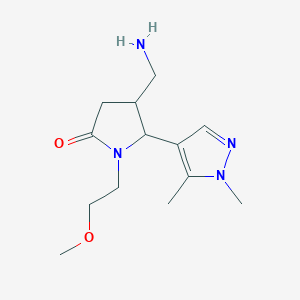
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine](/img/structure/B13250995.png)
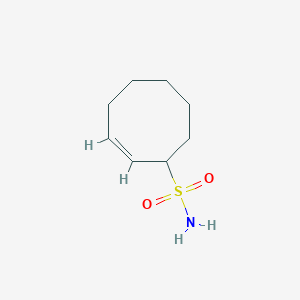
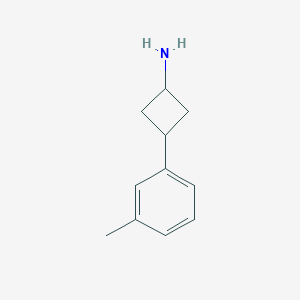
![N-[(5-methylpyrimidin-2-yl)methyl]cyclopropanamine](/img/structure/B13251013.png)
![2,2-Dimethyl-3-[(4S)-4-methyloxan-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B13251024.png)
![2-[(2,2-Dimethylpropyl)amino]propane-1,3-diol](/img/structure/B13251027.png)
amine](/img/structure/B13251033.png)
